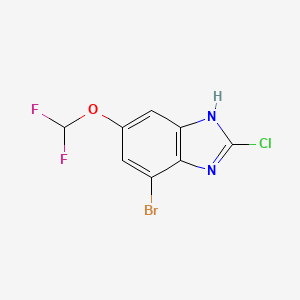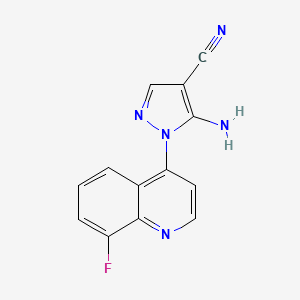
5-Amino-1-(8-fluoroquinolin-4-yl)-1h-pyrazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-1-(8-fluoroquinolin-4-yl)-1h-pyrazole-4-carbonitrile is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazole ring fused with a quinoline moiety, which is further functionalized with an amino group and a cyano group. The presence of the fluorine atom on the quinoline ring adds to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(8-fluoroquinolin-4-yl)-1h-pyrazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Enaminone Intermediates: The reaction between dimethylformamide dimethyl acetal (DMF-DMA) and a ketide intermediate under reflux conditions produces enaminone intermediates.
Cyclization: The enaminone intermediates are then reacted with tert-butyl hydrazine hydrochloride in the presence of potassium carbonate (K₂CO₃) as a base and a mixture of ethyl acetate and water. This step leads to the formation of the pyrazole ring.
Functionalization: Further functionalization steps introduce the amino group and the cyano group to the pyrazole ring, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-1-(8-fluoroquinolin-4-yl)-1h-pyrazole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Applications De Recherche Scientifique
5-Amino-1-(8-fluoroquinolin-4-yl)-1h-pyrazole-4-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new materials.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies.
Medicine: Research has shown potential anti-inflammatory and anti-cancer properties, making it a candidate for drug development.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Amino-1-(8-fluoroquinolin-4-yl)-1h-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes involved in inflammatory responses, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). The compound binds to the active sites of these enzymes, preventing the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E₂ (PGE₂).
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine: This compound shares the pyrazole core structure but differs in its substituents and overall molecular framework.
Naphthalen-1-yl derivatives: These compounds have similar aromatic systems but differ in their specific functional groups and positions.
Uniqueness
5-Amino-1-(8-fluoroquinolin-4-yl)-1h-pyrazole-4-carbonitrile is unique due to the presence of the fluorine atom on the quinoline ring, which imparts distinct electronic properties and enhances its biological activity
Propriétés
Formule moléculaire |
C13H8FN5 |
|---|---|
Poids moléculaire |
253.23 g/mol |
Nom IUPAC |
5-amino-1-(8-fluoroquinolin-4-yl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C13H8FN5/c14-10-3-1-2-9-11(4-5-17-12(9)10)19-13(16)8(6-15)7-18-19/h1-5,7H,16H2 |
Clé InChI |
AONSIOQBWCJFRB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CN=C2C(=C1)F)N3C(=C(C=N3)C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


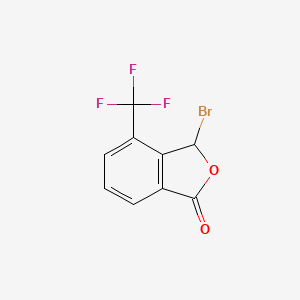

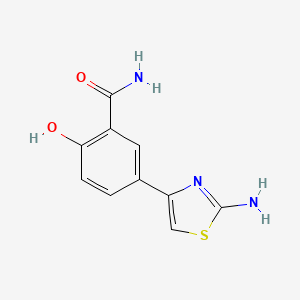
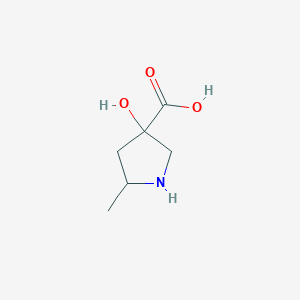

![1-[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B12859657.png)

![Ferrocene, 1-[bis[4-(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-(dimethylamino)ethyl]-, (1R)-](/img/structure/B12859663.png)
![1,5-Diazabicyclo[4.3.0]nonene-5-tetraphenylborate](/img/structure/B12859676.png)
![Furo[2,3-d]pyrimidine-2-methanamine](/img/structure/B12859684.png)


![2-(Chloromethyl)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12859704.png)
